N,2-dimethylbut-2-enamide

Description

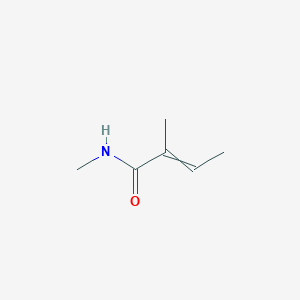

N,2-Dimethylbut-2-enamide is an unsaturated amide characterized by a conjugated double bond at the 2-position of the butenamide backbone, with methyl substituents on the nitrogen atom and the 2-carbon (Figure 1). This structural configuration imparts unique electronic and steric properties, influencing its reactivity, solubility, and intermolecular interactions.

Properties

CAS No. |

1187-41-3 |

|---|---|

Molecular Formula |

C6H11NO |

Molecular Weight |

113.16 g/mol |

IUPAC Name |

N,2-dimethylbut-2-enamide |

InChI |

InChI=1S/C6H11NO/c1-4-5(2)6(8)7-3/h4H,1-3H3,(H,7,8) |

InChI Key |

MREZLUJXFNFQIH-UHFFFAOYSA-N |

Canonical SMILES |

CC=C(C)C(=O)NC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

N,2-dimethylbut-2-enamide can be synthesized through various methods. One common approach involves the selective desaturation of amides. This method typically employs an Fe-assisted regioselective oxidative desaturation of amides, providing an efficient approach to enamides and β-halogenated enamides . Another method involves the direct synthesis of enamides via electrophilic activation of amides using LiHMDS and triflic anhydride .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of catalysts, and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

N,2-dimethylbut-2-enamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the double bond to a single bond, forming saturated amides.

Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce saturated amides.

Scientific Research Applications

N,2-dimethylbut-2-enamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N,2-dimethylbut-2-enamide involves its interaction with molecular targets through its amide and double bond functionalities. These interactions can lead to various biochemical effects, such as enzyme inhibition or activation. The specific pathways involved depend on the context of its use, such as in pharmaceuticals or as a synthon in organic synthesis .

Comparison with Similar Compounds

Structural and Functional Differences

A key analog is 2-(Ethylamino)-N,N-dimethylbutyramide (CAS 84803-61-2), a saturated amide with an ethylamino substituent at the 2-position (Table 1). Critical differences include:

- Double Bond Presence : The absence of a double bond in the butyramide analog reduces conjugation, increasing molecular flexibility and altering electron density distribution.

- Substituent Effects: The ethylamino group in the analog introduces additional hydrogen-bonding donors, unlike the methyl group in N,2-dimethylbut-2-enamide.

Table 1: Structural Comparison

Hydrogen Bonding and Crystallography

The conjugated double bond in this compound likely restricts rotational freedom, promoting planar molecular geometries that favor π-π stacking over traditional hydrogen-bonding networks. In contrast, saturated amides like 2-(ethylamino)-N,N-dimethylbutyramide exhibit greater conformational flexibility, enabling diverse hydrogen-bonding motifs. Graph set analysis, as described by Bernstein et al., reveals that saturated amides frequently form cyclic or chain-like hydrogen-bonded aggregates, whereas enamides may rely on weaker van der Waals interactions or halogen bonding for crystal packing .

Reactivity and Stability

The electron-withdrawing nature of the enamide’s double bond enhances electrophilicity at the carbonyl carbon, making it more reactive toward nucleophiles compared to saturated analogs. However, this conjugation also stabilizes the amide bond against hydrolysis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.